molecular formula C12H18ClN B13242983 4-chloro-N-(2-ethylbutyl)aniline

4-chloro-N-(2-ethylbutyl)aniline

Cat. No.: B13242983
M. Wt: 211.73 g/mol
InChI Key: BYPBGHHJHIWAFD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethylbutyl)aniline is an organic compound with the molecular formula C12H18ClN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a chlorine atom, and the nitrogen atom is substituted with a 2-ethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethylbutyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by alkylation using suitable alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethylbutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anilines, quinone imine derivatives, and reduced amine compounds.

Scientific Research Applications

4-chloro-N-(2-ethylbutyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A simpler derivative where the nitrogen atom is not substituted with an alkyl group.

    N-ethyl-4-chloroaniline: Similar structure but with an ethyl group instead of a 2-ethylbutyl group.

    4-chloro-N-(2-methylpropyl)aniline: Another derivative with a different alkyl group attached to the nitrogen atom.

Uniqueness

4-chloro-N-(2-ethylbutyl)aniline is unique due to the presence of the 2-ethylbutyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

4-chloro-N-(2-ethylbutyl)aniline

InChI

InChI=1S/C12H18ClN/c1-3-10(4-2)9-14-12-7-5-11(13)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3

InChI Key

BYPBGHHJHIWAFD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CC=C(C=C1)Cl

Origin of Product

United States

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